molecular formula C14H13FN4 B8746132 N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine CAS No. 87035-14-1

N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine

Cat. No.: B8746132
CAS No.: 87035-14-1
M. Wt: 256.28 g/mol
InChI Key: RFBDWLLNPKLFMF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine typically involves a multi-step process. One common method includes the following steps:

    Formation of the imidazo[4,5-c]pyridine core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the 2-fluorophenyl group: This is achieved through a substitution reaction, where a fluorinated phenyl group is introduced to the core structure.

    Methylation: The final step involves the methylation of the compound to achieve the desired structure.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and crystallization are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups to the molecule .

Scientific Research Applications

N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine involves the inhibition of specific protein kinases. These kinases play a crucial role in cell signaling pathways, and their inhibition can lead to the suppression of tumor growth and inflammation. The compound binds to the active site of the kinase, preventing its phosphorylation activity and subsequent signaling .

Comparison with Similar Compounds

Similar Compounds

  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-propen-2-amide
  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-butanamide
  • N-(2-Fluorophenyl)-N-[1-(2-phenylethyl)-4-piperidinyl]-2-methylpropanamide

Uniqueness

N-(2-Fluorobenzyl)-3-methyl-3H-imidazo[4,5-c]pyridin-4-amine is unique due to its specific structure, which allows it to selectively inhibit certain protein kinases. This selectivity makes it a valuable compound in therapeutic applications, as it can target specific pathways involved in disease progression .

Properties

CAS No.

87035-14-1

Molecular Formula

C14H13FN4

Molecular Weight

256.28 g/mol

IUPAC Name

N-[(2-fluorophenyl)methyl]-3-methylimidazo[4,5-c]pyridin-4-amine

InChI

InChI=1S/C14H13FN4/c1-19-9-18-12-6-7-16-14(13(12)19)17-8-10-4-2-3-5-11(10)15/h2-7,9H,8H2,1H3,(H,16,17)

InChI Key

RFBDWLLNPKLFMF-UHFFFAOYSA-N

Canonical SMILES

CN1C=NC2=C1C(=NC=C2)NCC3=CC=CC=C3F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 16.76 g of 4-chloro-3-methyl-3H-imidazo(4,5-c)pyridine and 30 g of o-fluorobenzylamine is melted at 180° for 2 hours. After customary working up, 4-o-fluorobenzylamino-3-methyl-3H-imidazo-(4,5-c)pyridine of m.p. 163°-164° is obtained.
Quantity
16.76 g
Type
reactant
Reaction Step One
Quantity
30 g
Type
reactant
Reaction Step One

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